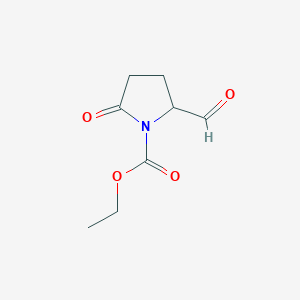
Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C8H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 2-oxo-4-pyrrolidinecarboxylate with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a combination of formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-carboxy-5-oxopyrrolidine-1-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-5-oxopyrrolidine-1-carboxylate.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxopyrrolidine-2-carboxylate: Similar structure but lacks the formyl group at the 2-position.
Ethyl 2-oxopyrrolidine-4-carboxylate: Similar structure but with the oxo group at the 4-position instead of the 5-position.
Pyrrole-2-carboxaldehyde: Contains a pyrrole ring with a formyl group at the 2-position.
Uniqueness
Ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the pyrrolidine ring.
Properties
CAS No. |
62400-77-5 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2-formyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-2-13-8(12)9-6(5-10)3-4-7(9)11/h5-6H,2-4H2,1H3 |
InChI Key |
WEPMCKWRPNYLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(CCC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















